molecular formula C16H10BrNO B6337640 (4-Bromophenyl)(quinolin-3-yl)methanone CAS No. 1184049-98-6

(4-Bromophenyl)(quinolin-3-yl)methanone

Cat. No.: B6337640
CAS No.: 1184049-98-6
M. Wt: 312.16 g/mol
InChI Key: PXYYBQVCFKLXII-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(quinolin-3-yl)methanone is an organic compound that features a quinoline ring and a bromophenyl group connected through a methanone bridge

Mechanism of Action

Target of Action

Quinolines and their derivatives, including 3-(4-Bromobenzoyl)quinoline, have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . The primary targets of quinolines are bacterial gyrase and topoisomerase IV enzymes . These enzymes are essential for bacterial DNA replication, making them attractive targets for antimicrobial agents .

Mode of Action

Quinolines generally exert their effects by forming a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes, thus blocking bacterial dna supercoiling . This inhibits DNA replication and ultimately leads to bacterial cell death .

Biochemical Pathways

The biochemical pathways affected by 3-(4-Bromobenzoyl)quinoline are likely related to DNA replication due to its interaction with gyrase and topoisomerase IV enzymes . By inhibiting these enzymes, the compound disrupts the normal process of DNA replication, leading to the cessation of bacterial growth .

Pharmacokinetics

The pharmacokinetics of 3-(4-Bromobenzoyl)quinoline are currently unknown. Quinolones, a class of compounds structurally similar to 3-(4-bromobenzoyl)quinoline, are known for their broad-spectrum activity and excellent tissue penetration . These properties suggest that 3-(4-Bromobenzoyl)quinoline may also exhibit favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of 3-(4-Bromobenzoyl)quinoline’s action is the inhibition of bacterial growth. By blocking DNA replication through its interaction with gyrase and topoisomerase IV enzymes, the compound prevents bacteria from multiplying, leading to a reduction in bacterial population .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(quinolin-3-yl)methanone can be achieved through several methods. One common approach involves the reaction of 4-bromobenzoyl chloride with quinoline in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, yielding the desired product after purification.

Another method involves the use of 4-bromobenzaldehyde and quinoline-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. This reaction also requires heating and results in the formation of this compound after workup and purification.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(quinolin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the methanone bridge to a methylene bridge, yielding (4-Bromophenyl)(quinolin-3-yl)methane.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinoline-3-carboxylic acid derivatives.

    Reduction: (4-Bromophenyl)(quinolin-3-yl)methane.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Bromophenyl)(quinolin-3-yl)methanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is used in the development of advanced materials with specific electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)(quinolin-3-yl)methanone
  • (4-Fluorophenyl)(quinolin-3-yl)methanone
  • (4-Methylphenyl)(quinolin-3-yl)methanone

Uniqueness

(4-Bromophenyl)(quinolin-3-yl)methanone is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s interaction with biological targets compared to its chloro, fluoro, or methyl analogs.

Properties

IUPAC Name

(4-bromophenyl)-quinolin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrNO/c17-14-7-5-11(6-8-14)16(19)13-9-12-3-1-2-4-15(12)18-10-13/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYYBQVCFKLXII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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